

Commercial Sources and Technical Guide for LysoFP-NH2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial sources, technical data, and experimental applications of **LysoFP-NH2**, a fluorescent probe crucial for the detection of carbon monoxide (CO) in biological systems.

Introduction to LysoFP-NH2

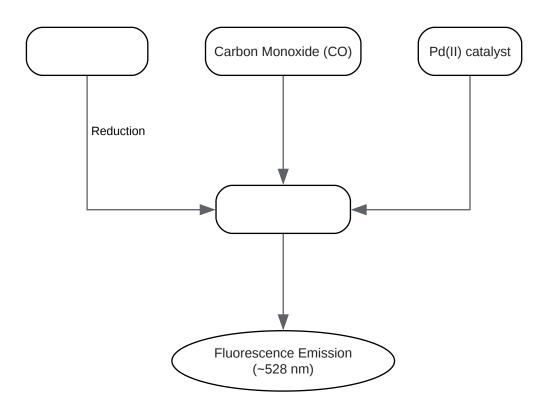
LysoFP-NH2 is the fluorescent amine derivative formed from the reduction of its non-fluorescent nitro precursor, LysoFP-NO2, in the presence of carbon monoxide. This "turn-on" fluorescence mechanism makes LysoFP-NO2 a highly specific and sensitive probe for imaging lysosomal CO in living cells. The transformation is catalyzed by palladium (Pd2+) and results in a significant increase in fluorescence intensity, with excitation and emission maxima typically around 440 nm and 528 nm, respectively.[1][2][3]

The lysosome-targetable nature of the probe is attributed to the morpholine group within its structure, which ensures its accumulation within these acidic organelles. This specificity allows for the precise monitoring of CO production and dynamics within the lysosomal compartment, which is implicated in various physiological and pathological processes.

Commercial Availability

LysoFP-NH2 and its precursor, LysoFP-NO2, are available from several commercial suppliers. The following table summarizes the available quantitative data for these compounds. Please note that pricing and availability are subject to change and should be confirmed with the respective vendors.

Compoun d	Supplier	Catalog Number	Purity	Quantity	Price (USD)	Availabilit y
LysoFP- NH2	MedKoo Bioscience s	574185	>98%	5 mg	\$350	2 Weeks
10 mg	\$650	2 Weeks				
DC Chemicals	DC36390	Not Specified	Not Specified	Contact for Quote	Not Specified	
LysoFP- NO2	MedchemE xpress	HY-130783	98.2%	1 mg	\$81	In-stock
5 mg	\$216	In-stock				
Cayman Chemical	Not Specified	≥98%	Not Specified	Contact for Quote	Not Specified	


Key Technical Specifications

Property	Value	Reference
Molecular Formula	C18H19N3O3	[1][4]
Molecular Weight	325.37 g/mol	
Excitation Maximum (λex)	~440 nm	-
Emission Maximum (λem)	~528 nm	_
Solubility	Soluble in DMSO and DMF	_

Signaling Pathway and Detection Mechanism

The detection of carbon monoxide by LysoFP-NO2 is a reductive process that converts the nitro group to an amine, resulting in the highly fluorescent **LysoFP-NH2**. This reaction is typically facilitated by a palladium catalyst.

Click to download full resolution via product page

Caption: Reaction mechanism of LysoFP-NO2 with carbon monoxide.

Experimental Protocols

The following protocols are based on the methodologies described in the foundational paper by Dhara et al. in Analytical Chemistry (2018), which is widely cited by commercial suppliers.

Preparation of Stock Solutions

- LysoFP-NO2 Stock Solution: Prepare a 1 mM stock solution of LysoFP-NO2 in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
- Palladium Chloride (PdCl2) Stock Solution: Prepare a 1 mM stock solution of PdCl2 in water or a suitable buffer.

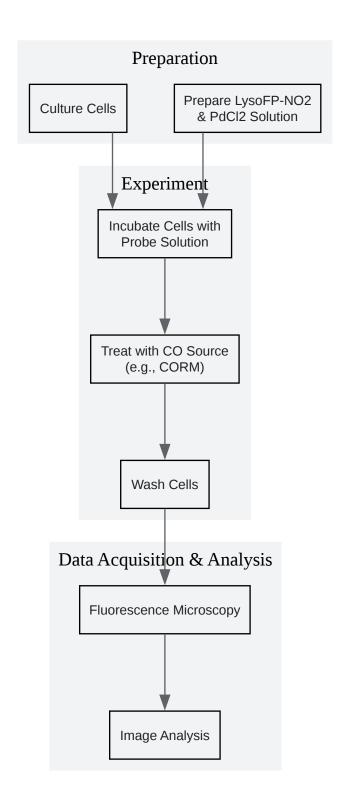
• Carbon Monoxide Releasing Molecule (CORM) Stock Solution: If using a CORM as a CO source (e.g., CORM-2, CORM-3), prepare a fresh stock solution in the appropriate solvent immediately before use, as their stability in solution can be limited.

In Vitro Detection of Carbon Monoxide

- In a cuvette, mix the LysoFP-NO2 stock solution and the PdCl2 stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) to achieve final concentrations of 5-10 μM for the probe and the catalyst.
- Record the baseline fluorescence spectrum (excitation at ~440 nm).
- Add the carbon monoxide source (e.g., a saturated CO solution or a CORM) to the cuvette.
- Immediately begin recording fluorescence measurements over time at the emission maximum (~528 nm). A time-dependent increase in fluorescence intensity indicates the presence of CO.

Live Cell Imaging of Lysosomal Carbon Monoxide

- Cell Culture: Plate cells (e.g., MCF7, HeLa) on glass-bottom dishes or chamber slides and culture under standard conditions until they reach the desired confluency.
- Probe Loading:
 - Prepare a loading solution containing LysoFP-NO2 (final concentration 5-10 μM) and
 PdCl2 (final concentration 5-10 μM) in serum-free cell culture medium.
 - Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
 - Add the probe loading solution to the cells and incubate for 30-60 minutes at 37°C in a
 CO2 incubator.
- CO Treatment (Optional):
 - To induce CO production, cells can be treated with a CORM or other stimuli.



- Remove the probe loading solution and replace it with fresh medium containing the COreleasing agent. Incubate for the desired time.
- Imaging:
 - Wash the cells twice with PBS to remove excess probe.
 - Add fresh culture medium or a suitable imaging buffer to the cells.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of LysoFP-NH2 (e.g., a DAPI or FITC filter set).
 - An increase in fluorescence within the lysosomes will be observed in the presence of CO.

Experimental Workflow

The following diagram illustrates a typical workflow for using LysoFP-NO2 to image carbon monoxide in living cells.

Click to download full resolution via product page

Caption: General workflow for cellular imaging of CO with LysoFP-NO2.

Conclusion

LysoFP-NH2, generated from its precursor LysoFP-NO2, serves as a valuable tool for researchers in various fields, including cell biology, pharmacology, and drug development. Its ability to specifically detect and visualize carbon monoxide within the lysosomes of living cells provides a powerful method for investigating the roles of this important gasotransmitter in health and disease. This guide provides the necessary information for sourcing and effectively utilizing this fluorescent probe in experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Commercial Sources and Technical Guide for LysoFP-NH2]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1675796#commercial-sources-of-lysofp-nh2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com